3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Description
This compound is a triazol-5(4H)-one derivative featuring a sulfonylpiperidine moiety linked to a 3,5-dimethylisoxazole group. The triazolone core is a hallmark of azole antifungals, which typically inhibit cytochrome P450 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis . The unique substitution pattern—specifically the 3,5-dimethylisoxazole sulfonyl group and phenyl substituent—suggests optimization for enhanced binding affinity or pharmacokinetic properties compared to earlier azoles. Structural studies using tools like SHELXL (a refinement program for crystallographic data) may elucidate its conformation and intermolecular interactions .
Properties
IUPAC Name |
5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-13-17(14(2)28-21-13)29(26,27)23-11-9-15(10-12-23)18-20-22(3)19(25)24(18)16-7-5-4-6-8-16/h4-8,15H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJFVEKDWDGNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN(C(=O)N3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multi-step organic synthesis. The process may include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: Introduction of the sulfonyl group can be done using sulfonyl chlorides in the presence of a base.
Piperidine Ring Formation: This can be synthesized via reductive amination or other suitable methods.
Triazole Ring Formation: The triazole ring can be formed through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
Final Coupling: The final compound is obtained by coupling the intermediate products under suitable conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole or piperidine rings.
Reduction: Reduction reactions can occur at the sulfonyl group or other reducible sites.
Substitution: Various substitution reactions can be performed on the phenyl ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmaceuticals: Potential use as a drug candidate due to its complex structure and functional groups.
Biological Studies: May be used in studies involving enzyme inhibition or receptor binding.
Industry
Chemical Industry: Used in the synthesis of other complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of triazol-5(4H)-one derivatives. Key analogues include:
2.1. Fluconazole Analogues ()
Example : 1-(2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one
- Structural Differences :
- Fluconazole derivatives retain a bis-triazole backbone with a difluorophenyl group, while the target compound replaces the fluorinated aryl group with a phenyl ring and introduces a sulfonylpiperidine-dimethylisoxazole substituent.
- Activity: Fluconazole analogues exhibit broad-spectrum antifungal activity (IC₅₀: 0.1–5 μM against Candida spp.) .
2.2. Posaconazole-Related Compounds ()
Example: Non-hydroxylated Posaconazole derivative
- Structural Differences :
- Posaconazole derivatives feature extended tetrahydrofuran and piperazine motifs, whereas the target compound uses a compact sulfonylpiperidine-isoxazole system.
- Activity :
2.3. Coumarin-Benzodiazepine-Triazolone Hybrids ()
Example : 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Structural Differences :
- These hybrids incorporate coumarin and benzodiazepine moieties, contrasting with the target compound’s focus on sulfonyl and isoxazole groups.
- Activity :
Physicochemical and Pharmacokinetic Comparison
*Estimated based on structural analogues.
Biological Activity
The compound 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups, which contribute to its biological activity:
- Isosoxazole moiety : Known for its role in various pharmacological activities.
- Piperidine ring : Often associated with neuroactive compounds.
- Triazole core : Recognized for antifungal and anticancer properties.
The molecular formula is with a molecular weight of approximately 372.48 g/mol.
Research indicates that compounds similar to this one often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds with a triazole ring have been shown to inhibit enzymes such as cytochrome P450, which is crucial for drug metabolism.
- Antioxidant Properties : The presence of the isoxazole group contributes to antioxidant activity by scavenging free radicals.
- Receptor Modulation : The piperidine structure may interact with neurotransmitter receptors, influencing neurological functions.
Anticancer Activity
Several studies have evaluated the anticancer potential of triazole derivatives. For instance:
- Cell Line Studies : The compound has shown cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). These studies utilized MTT assays to determine cell viability post-treatment.
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various pathogens:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Exhibited antifungal properties against Candida albicans and Aspergillus species.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
Anti-inflammatory Effects
In vitro studies have suggested that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was measured using ELISA assays in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of the compound in a series of biological assays:
- Synthesis : Various derivatives were synthesized to enhance bioactivity through structural modifications.
- Evaluation : These derivatives were screened for anticancer and antimicrobial activities, revealing that certain modifications significantly increased potency.
Q & A
Q. What are the established synthetic routes for this compound, and how can intermediates be optimized?
The synthesis typically involves multi-step protocols:
- Step 1: Preparation of the piperidine scaffold, often via N-alkylation or sulfonylation. For example, sulfonylation of piperidine with 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Coupling of the sulfonylated piperidine with a triazolone precursor. This may involve nucleophilic substitution or cyclization reactions using reagents like carbodiimides for amide bond formation .
- Optimization: Reaction parameters (temperature, solvent polarity, and stoichiometry) significantly influence yield. For instance, using DMF as a solvent at 80°C improves cyclization efficiency .
Q. What analytical techniques are critical for structural validation?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and stereochemistry. Key signals include the sulfonyl group (δ ~3.3 ppm for CH₂SO₂) and triazolone protons (δ ~8.1 ppm) .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, the isoxazole ring’s planarity can be validated using ORTEP-3 for graphical representation .
- High-Performance Liquid Chromatography (HPLC): Purity (>95%) is assessed via reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during refinement?
- Disorder Handling: SHELXL allows partial occupancy refinement for disordered atoms. For example, flexible piperidine rings may exhibit conformational disorder, requiring split-site modeling .
- Twinning Analysis: The Hooft parameter in SHELX evaluates twinning ratios. If twinning is detected (e.g., in monoclinic systems), data integration via TWINABS corrects intensity overlaps .
- Cross-Validation: Cross-correlate crystallographic data with DFT-calculated bond lengths or spectroscopic results to resolve ambiguities .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies targeting biological activity?
- Variable Substituent Libraries: Systematically modify the triazolone’s phenyl group or isoxazole’s methyl groups to assess steric/electronic effects. For example, introducing electron-withdrawing groups (e.g., -CF₃) enhances receptor binding .
- Control Groups: Include positive controls (e.g., known kinase inhibitors) and negative controls (scaffolds without the sulfonyl-piperidine moiety) .
- Statistical Frameworks: Use randomized block designs with split plots to account for batch effects in biological assays (e.g., enzyme inhibition IC₅₀ measurements) .
Q. How can contradictory biological activity data across studies be reconciled?
- Source Analysis: Verify compound purity (via HPLC-MS) and storage conditions (e.g., desiccation to prevent hydrolysis of the sulfonyl group) .
- Assay Variability: Replicate assays across multiple cell lines or enzymatic batches. For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Meta-Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting membrane permeability) .
Methodological Notes
- Crystallography Tools: SHELX suite (SHELXL, SHELXS) and WinGX are essential for small-molecule refinement. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .
- Synthetic Pitfalls: Avoid prolonged exposure to moisture during sulfonylation steps to prevent hydrolysis of the isoxazole-sulfonyl bond .
- Data Reproducibility: Document reaction conditions (e.g., inert atmosphere for air-sensitive intermediates) and share raw crystallographic data (CIF files) for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
